molecular formula C8H7ClN2O2S B3045557 1-Methyl-1H-indazole-5-sulfonyl chloride CAS No. 1097730-93-2

1-Methyl-1H-indazole-5-sulfonyl chloride

Cat. No.: B3045557
CAS No.: 1097730-93-2
M. Wt: 230.67
InChI Key: FDVGNMDRXLULKX-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClN2O2S. It is a derivative of indazole, a bicyclic heterocycle that is significant in various chemical and pharmaceutical applications. This compound is known for its reactivity due to the presence of the sulfonyl chloride group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-5-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 1-methyl-1H-indazole. This process typically uses chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride or sulfonyl amine under specific conditions.

    Oxidation: Although less common, oxidation reactions can modify the indazole ring or the sulfonyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at moderate temperatures.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products:

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonates: Result from reactions with alcohols or thiols.

    Reduced Derivatives: Sulfonyl hydrides or sulfonyl amines from reduction reactions.

Scientific Research Applications

1-Methyl-1H-indazole-5-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.

    Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-1H-indazole-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is harnessed in various synthetic applications to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

    1-Methyl-1H-indazole-5-sulfonamide: A derivative formed by the reaction of 1-methyl-1H-indazole-5-sulfonyl chloride with ammonia or primary amines.

    1-Methyl-1H-indazole-5-sulfonic acid: Obtained through the hydrolysis of the sulfonyl chloride group.

    1-Methyl-1H-indazole-5-sulfonate esters: Formed by the reaction with alcohols.

Uniqueness: this compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to act as a sulfonylating agent makes it a valuable tool in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

1-methylindazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-11-8-3-2-7(14(9,12)13)4-6(8)5-10-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVGNMDRXLULKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655217
Record name 1-Methyl-1H-indazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097730-93-2
Record name 1-Methyl-1H-indazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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